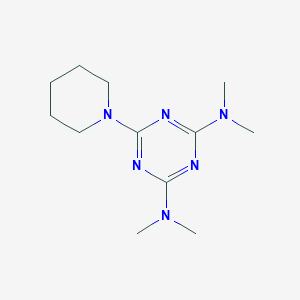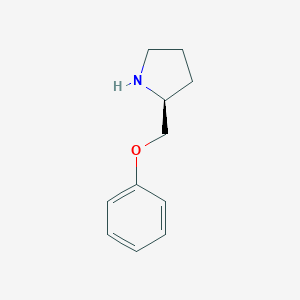
8-Ethoxyisoquinoline-5-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxyisoquinoline-5-carboxylic acid methyl ester is a chemical compound with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.247 g/mol . This compound is known for its unique structure, which includes an ethoxy group attached to the isoquinoline ring and a carboxylic acid methyl ester group at the 5-position . It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxyisoquinoline-5-carboxylic acid methyl ester typically involves the reaction of isoquinoline derivatives with ethylating agents and subsequent esterification . One common method includes the ethylation of isoquinoline-5-carboxylic acid followed by methylation of the carboxylic acid group using methanol in the presence of an acid catalyst .
Industrial Production Methods: standard organic synthesis techniques involving batch reactors and continuous flow systems can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxyisoquinoline-5-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
8-Ethoxyisoquinoline-5-carboxylic acid methyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 8-Ethoxyisoquinoline-5-carboxylic acid methyl ester is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The ethoxy and ester groups may play a role in modulating its biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
- Isoquinoline-5-carboxylic acid methyl ester
- 8-Methoxyisoquinoline-5-carboxylic acid methyl ester
- 8-Ethoxyquinoline-5-carboxylic acid methyl ester
Comparison: 8-Ethoxyisoquinoline-5-carboxylic acid methyl ester is unique due to the presence of both an ethoxy group and a carboxylic acid methyl ester group on the isoquinoline ring. This combination of functional groups imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl 8-ethoxyisoquinoline-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-12-5-4-10(13(15)16-2)9-6-7-14-8-11(9)12/h4-8H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWBKSDIDHHSDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=NC=CC2=C(C=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451328 |
Source


|
| Record name | 8-Ethoxyisoquinoline-5-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162615-15-8 |
Source


|
| Record name | 8-Ethoxyisoquinoline-5-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
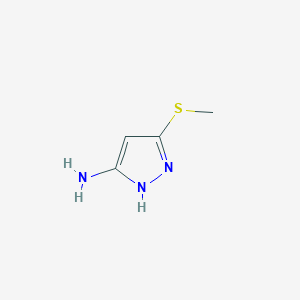
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)


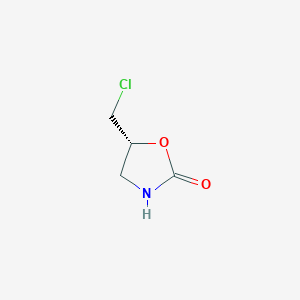
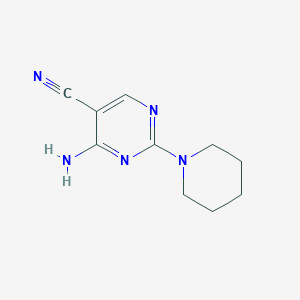
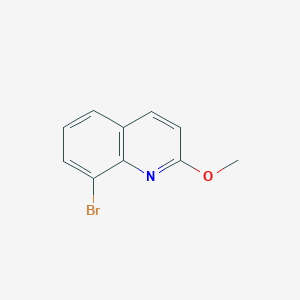
![4-[2-(4-Methylphenyl)ethanethioyl]morpholine](/img/structure/B179714.png)

